Product packaging for Octyldodecyl lactate(Cat. No.:CAS No. 57568-20-4)

Octyldodecyl lactate

Cat. No.: B1600182
CAS No.: 57568-20-4
M. Wt: 370.6 g/mol
InChI Key: ZIIVEKCKOPDBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution within Ester Chemistry and Materials Science

The study of esters dates back to the first half of the 19th century, when the term was first introduced by the German chemist Leopold Gmelin. britannica.com Esters are organic compounds formed when a carboxylic acid reacts with an alcohol, a process known as esterification. ebsco.com The historical development of long-chain esters, such as octyldodecyl lactate (B86563), is intrinsically linked to the commercial availability of their precursors, fatty alcohols and carboxylic acids.

Fatty alcohols became commercially accessible in the early 1900s, initially produced through the Bouveault–Blanc reduction of wax esters. wikipedia.org The 1930s saw the commercialization of catalytic hydrogenation, enabling the conversion of fatty acid esters from sources like tallow (B1178427) into alcohols. wikipedia.org The evolution of petrochemicals in the mid-20th century further expanded the availability of synthetic fatty alcohols. wikipedia.org

Octyldodecyl lactate itself is derived from 2-octyldodecanol, a type of Guerbet alcohol, and lactic acid. phoenix-chem.comulprospector.com The development of such specialized esters represents a progression in ester chemistry towards creating molecules with specific functional properties for various applications, particularly in materials science and cosmetics, where they are valued for characteristics like emolliency and their ability to act as solvents. ulprospector.combritannica.com

Broader Significance and Research Relevance of Long-Chain Esters

Long-chain esters are a diverse class of molecules with significant relevance across multiple scientific disciplines. In biology and biochemistry, long-chain fatty acyl-CoA esters are crucial intermediates in numerous lipid metabolic pathways and are recognized as important cellular signaling molecules. nih.govnih.gov Their role extends to regulating metabolism through the allosteric control of enzymes like AMPK β1 isoforms. nih.gov

In the field of materials science, long-chain cellulose (B213188) esters are investigated as internally plasticized, bio-based materials with potential applications in coatings, films, and bioplastics. scienceopen.com Research into the esterification of cellulose has explored various methods to synthesize these esters, highlighting their potential as sustainable materials. scienceopen.com

Furthermore, long-chain esters are important in phytochemical research, where they are identified as major constituents in various plants, contributing to the understanding of their chemical profiles. wisdomlib.org They are also utilized in industrial applications; for instance, long-chain fatty acid ethyl esters are used as intermediates in the synthesis of emulsifiers and stabilizers and are important trace components that influence the flavor profile of beverages like Baijiu. mdpi.com In cosmetics, they are widely used as emollients, solvents, and for their characteristic fragrances. britannica.comlibretexts.org

Contemporary Research Landscape and Emerging Academic Directions for this compound

Current research on this compound primarily focuses on its application in cosmetics and topical formulations due to its functional properties. It is recognized as an emollient and skin-conditioning agent that can soften and smooth the skin. cosmileeurope.eu

Recent studies have explored its specific effects and novel applications:

Moisture Retention: Research has demonstrated that this compound can increase and retain skin moisturization by over 28% for up to four hours post-application. phoenix-chem.com

Skin Permeation Enhancement: In a 2021 study, an oil-in-water emulsion containing this compound was found to enhance the skin permeation of caffeine (B1668208), a hydrophilic drug. jst.go.jp This suggests its potential as an excipient in topical pharmaceutical preparations to improve the delivery of active ingredients. ontosight.aijst.go.jp

Advanced Drug Delivery Systems: this compound has been included in a hydrogel patch formulation for a transcutaneous immunization system. mdpi.com This system, also containing cross-linked acrylate (B77674) medical adhesives, glycerin, and sodium hyaluronan, was shown to induce an antigen-specific immune response. mdpi.com

Neurocosmetics: A fascinating area of emerging research involves the tactile properties of cosmetic ingredients. One study demonstrated that different emollients, including esters of PCA (a derivative of an amino acid), could trigger distinct emotional responses during application, as measured by electroencephalography (EEG) and galvanic skin response (GSR). mdpi.com While this study did not use this compound directly, it opens an academic direction for investigating the neuro-sensory effects of specific esters like it.

Table 2: Selected Research Findings on this compound

Research Focus Key Findings Application/Significance Source(s)
Skin Moisturization Application of this compound increased and retained skin moisture by over 28% after 4 hours. Demonstrates efficacy as a moisturizing agent in skincare formulations. phoenix-chem.com
Skin Permeation An o/w emulsion with this compound enhanced the skin permeation of caffeine through excised hairless rat skin. Potential use as an excipient to improve the delivery of hydrophilic active ingredients in topical formulations. jst.go.jp

| Transcutaneous Immunization | Used as a component in a hydrogel patch that successfully induced toxoid-specific IgG production for tetanus and diphtheria. | Highlights a potential role in advanced, non-invasive drug and vaccine delivery systems. | mdpi.com |

Key Research Gaps and Future Academic Inquiries

Despite its use in various formulations, the academic literature reveals several gaps in the comprehensive understanding of this compound, pointing toward avenues for future research.

Mechanism of Action: While research shows this compound enhances skin permeation, the precise mechanism behind this effect is not fully elucidated. jst.go.jp Future studies could investigate how it interacts with the stratum corneum's lipid matrix to facilitate the transport of other molecules.

Material Science Applications: The properties of long-chain esters in bio-based materials like films and coatings are an active area of research. scienceopen.com Future inquiries could explore the potential of this compound as a bio-plasticizer or functional additive in biodegradable polymers, moving beyond its current applications in cosmetics.

Advanced Formulation Science: Its role in complex systems like the hydrogel patch for immunization warrants further investigation. mdpi.com Research could explore its compatibility and synergistic effects with other polymers and active ingredients in developing novel drug delivery platforms.

Sensory and Neurocosmetic Research: The influence of cosmetic ingredients on emotional and neurological responses is an emerging field. mdpi.com Academic inquiry could be directed at quantifying the specific sensory profile of this compound and its impact on consumer perception and emotional response, providing a deeper scientific basis for its formulation in products.

Comparative Efficacy and Benchmarking: There is a lack of comparative studies benchmarking the performance of this compound against other common emollients and penetration enhancers. Future research could systematically evaluate its efficacy in various functional aspects relative to other esters, providing formulators with data-driven selection criteria.

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetic acid
Caffeine
Dextran sulfate
Diethanolamine
Dipentaerythritol
Ethyl acetate
Ethyl alcohol
Ethyl lactate
Ethylene oxide
Fatty acids
Glycerin
Glycerol
Glycolic acid
Lactic acid
Lauryl PCA
Malonyl-CoA
Methyl salicylate
Myristyl lactate
Octyldodecanol (B41232)
This compound
Octyldodecyl PCA
Poly-L-arginine
Salicylic acid
Sodium hyaluronan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46O3 B1600182 Octyldodecyl lactate CAS No. 57568-20-4

Properties

CAS No.

57568-20-4

Molecular Formula

C23H46O3

Molecular Weight

370.6 g/mol

IUPAC Name

2-octyldodecyl 2-hydroxypropanoate

InChI

InChI=1S/C23H46O3/c1-4-6-8-10-12-13-15-17-19-22(20-26-23(25)21(3)24)18-16-14-11-9-7-5-2/h21-22,24H,4-20H2,1-3H3

InChI Key

ZIIVEKCKOPDBLT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Octyldodecyl Lactate

Esterification Reaction Pathways and Mechanisms

Esterification is a fundamental process in organic chemistry for the synthesis of esters. For Octyldodecyl Lactate (B86563), this involves the reaction of an alcohol with a carboxylic acid. google.com

Direct Esterification Processes

The most direct route to synthesizing Octyldodecyl Lactate is through the esterification of Lactic Acid with 2-Octyldodecanol, a C20 Guerbet alcohol. ulprospector.comulprospector.comphoenix-chem.com This reaction is a reversible process where a molecule of water is eliminated. ceon.rs To drive the reaction towards the formation of the ester product and achieve high yields, the water produced is typically removed from the reaction mixture, often through azeotropic distillation. tuengr.com

The reaction is generally catalyzed by an acid. google.com The mechanism involves the protonation of the carbonyl oxygen of the lactic acid, which increases its electrophilicity. The alcohol, 2-octyldodecanol, then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the final ester.

Transesterification Approaches

Transesterification is an alternative pathway for producing esters, involving the reaction of an existing ester with an alcohol to generate a new ester. biodieselmagazine.com In the context of this compound synthesis, a potential approach would be the reaction of a simple alkyl lactate, such as Methyl Lactate or Ethyl Lactate, with 2-Octyldodecanol. biodieselmagazine.com This process would yield this compound and a simple alcohol (methanol or ethanol) as a byproduct.

This method can be advantageous, particularly under certain catalytic conditions. The synthesis of other cosmetic esters, such as those derived from Canola Oil and Oleyl Alcohol, utilizes transesterification. phoenix-chem.com Similarly, vitamin derivatives like retinyl L-lactate have been synthesized via transesterification between L-methyl lactate and retinol, demonstrating the viability of this pathway for producing lactate esters. researchgate.net

Catalytic Systems for Optimized this compound Synthesis

The efficiency and selectivity of esterification and transesterification reactions are highly dependent on the choice of catalyst. Catalysts accelerate the reaction rate, allowing it to proceed under more favorable conditions.

Homogeneous Catalysis

Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction mixture. biodieselmagazine.com This provides a large number of reactive sites, often leading to higher reaction rates compared to heterogeneous systems. ceon.rs

Common homogeneous catalysts for direct esterification include strong mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid. ceon.rsbiodieselmagazine.comscielo.org.ar For instance, sulfuric acid is widely used due to its high acid strength and dehydrating ability. ceon.rs Studies on the esterification of various carboxylic acids show that catalyst concentration and reaction temperature significantly influence the reaction yield. ceon.rstuengr.com

In addition to traditional Brønsted acids, Lewis acids like simple zinc(II) salts (e.g., ZnO, ZnCl₂) have been shown to be effective homogeneous catalysts for the esterification of fatty acids with long-chain alcohols. acs.org The catalytic activity in these systems can be dependent on the counterion of the metal salt. acs.org For transesterification, homogeneous base catalysts such as sodium methoxide (B1231860) are commonly employed. biodieselmagazine.comscielo.org.ar

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, most commonly a solid catalyst in a liquid reaction mixture. wikipedia.org The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the product mixture, which simplifies purification and allows for catalyst recycling. biodieselmagazine.comwikipedia.org

For esterification reactions, solid acid catalysts are prevalent. These include ion-exchange resins like Amberlyst and zeolites. nih.govfrontiersin.org These materials possess acidic sites on their surface that facilitate the reaction. wikipedia.org The kinetics of reactions using heterogeneous catalysts can sometimes be described by models such as the Langmuir-Hinshelwood mechanism, where reactants adsorb onto the catalyst surface before reacting. wikipedia.orgfrontiersin.org While specific data on this compound is limited, the synthesis of methyl lactate from various feedstocks has been extensively studied using heterogeneous catalysts like Lewis acidic Sn-Beta zeolites. nih.govnih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative for ester synthesis. chapmanhall.commdpi.com Lipases can catalyze esterification and transesterification reactions under mild conditions of temperature and pressure, which minimizes side reactions and results in high-purity products. chapmanhall.com

The lipase (B570770) from Candida antarctica (often immobilized and sold under trade names like Novozym 435) is a well-documented biocatalyst for producing various esters. researchgate.netchapmanhall.com In the synthesis of lactate esters, lipase catalysis is particularly advantageous because of its selectivity. It effectively catalyzes the reaction between lactic acid as the acyl donor and an alcohol as the nucleophile, without promoting the self-esterification (oligomerization) of lactic acid, a potential side reaction where the hydroxyl group of one lactic acid molecule attacks the carboxyl group of another. chapmanhall.com This high degree of selectivity often eliminates the need for protecting groups on polyfunctional molecules. chapmanhall.com

Research Findings on Ester Synthesis

The tables below summarize research findings for various esterification systems, providing insight into the conditions and catalysts applicable to the synthesis of esters like this compound.

Table 1: Comparison of Catalytic Systems for Ester Synthesis

Catalytic System Catalyst Example Phase Key Advantages Key Disadvantages Relevant Findings
Homogeneous Acid Sulfuric Acid (H₂SO₄) Liquid High reaction rates, low cost. ceon.rs Difficult to separate from product, corrosive. biodieselmagazine.com Yields can be optimized by adjusting temperature and molar ratios; dehydration is crucial. ceon.rstuengr.com
Homogeneous Lewis Acid Zinc Oxide (ZnO) Liquid Effective for long-chain alcohols, allows water removal by distillation. acs.org Catalyst may need to be filtered out. acs.org Activity depends on the counterion; can achieve high yields (>95%) at elevated temperatures (170°C). acs.org
Heterogeneous Acid Amberlyst-15 (Ion-Exchange Resin) Solid Easy separation and recycling, less corrosive. frontiersin.org Lower reaction rates compared to homogeneous, potential for mass transfer limitations. ceon.rsfrontiersin.org Effective for esterification of acids like glycolic acid; performance depends on catalyst loading and temperature. frontiersin.org
Biocatalysis (Enzyme) Immobilized Candida antarctica Lipase Solid High selectivity (avoids side reactions), mild reaction conditions, environmentally friendly. chapmanhall.com Higher cost, potential for enzyme deactivation. mdpi.com Efficiently synthesizes lactate esters without oligomerization; reaction rate depends on alcohol chain length. chapmanhall.com

Table 2: Investigated Parameters in Esterification Reactions

Parameter Investigated Range/Conditions Effect on Reaction Source
Temperature 45°C - 70°C (Homogeneous Acid) Increasing temperature generally increases reaction rate and yield, up to an optimal point. ceon.rs
160°C - 200°C (Heterogeneous) Higher temperatures are often required to achieve significant conversion. nih.govnih.gov
25°C - 70°C (Enzymatic) Reaction proceeds at mild temperatures; higher temperatures can increase rate but may denature the enzyme. chapmanhall.com
Molar Ratio (Alcohol:Acid) 4:1 to 10:1 (Homogeneous Acid) Increasing the excess of alcohol drives the equilibrium towards the product, increasing the initial reaction rate. tuengr.com
1:1.2 (Homogeneous Lewis Acid) A slight excess of alcohol is sufficient to drive the reaction to high conversion. acs.org
1:1 (Enzymatic) Equimolar amounts can be used effectively due to high enzyme efficiency. chapmanhall.com
Catalyst Concentration 0.3 - 5.0 wt% (Homogeneous Acid) Yield increases with catalyst concentration up to an optimum level (e.g., ~3 wt%), after which it may slightly decrease. ceon.rs
0.1 - 2.5 mol% (Homogeneous Lewis Acid) Higher catalyst loading significantly increases reaction yield within a shorter time frame. acs.org

Green Chemistry Principles in this compound Production

The production of this compound is increasingly aligning with the principles of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cefic.orgcomindex.es This shift is driven by a growing demand for sustainable and environmentally friendly ingredients, particularly in the cosmetics and personal care industries. comindex.es

Solvent Selection and Reaction Media Innovations

Solvent selection is a critical aspect of green chemistry, aiming to replace hazardous solvents with safer, more environmentally benign alternatives. mdpi.com The synthesis of this compound typically involves an esterification reaction between lactic acid and octyldodecanol (B41232). ulprospector.com Innovations in this area focus on using solvents with high boiling points to reduce volatile organic compound (VOC) emissions. comindex.es

Lactate esters themselves, such as ethyl lactate, are considered green solvents. google.comnih.gov They are derived from renewable resources, biodegradable, and have low toxicity. google.comnih.gov Research is also exploring solvent-free reaction conditions or the use of biocatalysts like lipases, which can operate in aqueous media or with minimal solvent, further reducing the environmental impact. rsc.orgresearchgate.net The use of heterogeneous catalysts, such as ion-exchange resins, also presents a greener alternative as they can be easily separated and reused. nih.gov

Precursor Chemistry and Octyldodecanol/Lactic Acid Derivations

This compound is the ester formed from the reaction of octyldodecanol and lactic acid. ulprospector.com

Octyldodecanol: This is a branched-chain fatty alcohol with 20 carbon atoms. atamanchemicals.com It is produced through the Guerbet condensation of decyl alcohol. atamanchemicals.com Its branched structure gives it a lower melting point compared to its linear equivalent, arachidyl alcohol, while maintaining low volatility. atamanchemicals.com It is a stable compound, resistant to hydrolysis, and can be used across a wide pH range. atamanchemicals.com

Lactic Acid: A naturally occurring alpha-hydroxy acid (AHA), lactic acid (2-hydroxypropanoic acid) is a key building block in the chemical industry. mdpi.comgoogleapis.com It is produced commercially through the fermentation of carbohydrates. mdpi.commdpi.com Lactic acid exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. The fermentative production can be tailored to produce optically pure isomers, which is crucial for applications like the production of polylactic acid (PLA). researchgate.netresearchgate.net

The esterification reaction to form this compound is a condensation reaction where a molecule of water is eliminated. comindex.es

Purity Enhancement and Yield Optimization in Laboratory Synthesis

Achieving high purity and optimizing the yield of this compound in a laboratory setting involves several key techniques.

Purification Methods:

Distillation: This is a common method for purifying lactate esters. its.ac.id Since esters generally have lower boiling points than the corresponding carboxylic acids, distillation can effectively separate the product from unreacted lactic acid and other high-boiling impurities. its.ac.id Reactive distillation, where the reaction and separation occur in the same unit, can also be employed to drive the esterification equilibrium towards the product side, thus increasing the yield. its.ac.id

Crystallization: Melt crystallization can be used to purify lactate esters, particularly for achieving high chiral purity. google.com This method is suitable for esters with a low level of impurities. google.com

Chromatography: While more expensive, chromatographic methods can be used to achieve very high purity by separating the desired ester from byproducts and unreacted starting materials. researchgate.net

Yield Optimization:

Catalyst Selection: The choice of catalyst is crucial. Acid catalysts are commonly used for esterification. its.ac.id The use of more advanced catalysts like propylphosphonic anhydride (B1165640) (T3P) can facilitate the reaction under milder conditions, potentially reducing side reactions and improving yield. nih.gov

Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential. For instance, carrying out the reaction under reduced pressure can help in the removal of water, shifting the equilibrium towards the product and increasing the conversion rate. google.com

Stoichiometry: Using an excess of one reactant (typically the alcohol, octyldodecanol) can also drive the reaction to completion and maximize the yield of the ester.

Stereoselective Synthesis and Chiral Control in Lactate Esters

The stereochemistry of the lactate moiety is a significant factor in the properties and applications of lactate esters. Lactic acid has a chiral center, and its esters can exist as distinct enantiomers.

Stereoselective synthesis aims to produce a specific stereoisomer of the lactate ester. This can be achieved through several approaches:

Use of Chiral Precursors: Starting with an enantiomerically pure form of lactic acid (either L-(+) or D-(-)) will result in the corresponding chiral lactate ester. researchgate.netresearchgate.net Fermentation processes are often used to produce optically pure lactic acid. researchgate.net

Enzymatic Resolution: Biocatalysts, such as lipases, can be used for the enantioselective hydrolysis of racemic lactate esters. rsc.orgresearchgate.net This process can separate a racemic mixture into its constituent enantiomers, allowing for the isolation of a single, pure stereoisomer. rsc.orgresearchgate.net

Chiral Catalysis: The use of chiral catalysts in the esterification reaction can favor the formation of one stereoisomer over the other.

Chiral control is important as the different enantiomers of a molecule can have different biological activities and physical properties. In the context of materials science, for example, the stereochemistry of the lactate units in polylactic acid (PLA) dictates the polymer's properties. rsc.org While this compound is not primarily used for polymerization, the principles of stereoselective synthesis are transferable and represent an area of advanced chemical synthesis. nih.gov

Advanced Analytical and Spectroscopic Characterization of Octyldodecyl Lactate

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular framework and functional groups present in Octyldodecyl lactate (B86563).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. mdpi.com For Octyldodecyl lactate, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the connectivity of the lactate and the octyldodecyl moieties.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment. For the lactate portion, characteristic signals for the methine proton (CH) and the methyl protons (CH₃) would be expected. The octyldodecyl chain would exhibit a complex series of overlapping signals in the aliphatic region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, confirming the ester linkage between the lactate and the octyldodecyl alcohol.

¹³C NMR provides information on the carbon skeleton. Distinct signals for the carbonyl carbon of the ester, the methine carbon of the lactate, and the various methylene (B1212753) and methyl carbons of the long alkyl chain would be observed. The precise chemical shifts can help in confirming the esterification site.

Furthermore, advanced NMR experiments can provide insights into the conformational preferences of the molecule in different solvents. For chiral molecules like this compound, which is derived from lactic acid, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents to determine enantiomeric purity. nih.gov The interaction with these chiral auxiliaries can induce diastereomeric environments that result in separate NMR signals for the different enantiomers. nih.gov

Below is a hypothetical table of expected ¹H NMR chemical shifts for this compound.

Proton Expected Chemical Shift (ppm) Multiplicity
Lactate CH4.9 - 5.1Quartet
Lactate CH₃1.4 - 1.6Doublet
O-CH₂ (Octyldodecyl)4.1 - 4.3Triplet
Alkyl CH₂ chain1.2 - 1.4Multiplet
Terminal CH₃ (Octyldodecyl)0.8 - 0.9Triplet

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition and elucidating the fragmentation patterns of molecules. nih.gov For this compound, HRMS can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. mdpi.com

Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. ESI is often preferred for larger, less volatile molecules as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) experiments are particularly valuable for studying fragmentation pathways. researchgate.net In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. Key fragmentation pathways for an ester like this compound would likely involve cleavage of the ester bond.

Expected fragmentation patterns could include:

Loss of the octyldodecyl group, resulting in a fragment ion corresponding to protonated lactic acid.

Cleavage at the C-O bond of the ester, leading to an octyldodecyl cation.

Various cleavages along the long alkyl chain.

The accurate mass measurements of these fragment ions by HRMS help in confirming their elemental composition and thus support the proposed fragmentation mechanisms. miamioh.edu

A hypothetical fragmentation data table for this compound is presented below.

m/z (Mass-to-charge ratio) Proposed Fragment
[M+H]⁺Protonated this compound
[M - C₂₀H₄₁]⁺Fragment corresponding to protonated lactic acid
[C₂₀H₄₁]⁺Octyldodecyl cation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rtilab.com

FTIR Spectroscopy is particularly sensitive to polar functional groups. The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other characteristic bands would include the C-O stretching vibrations of the ester, and the various C-H stretching and bending vibrations of the alkyl chains. researchgate.net The presence of a broad O-H stretching band around 3500 cm⁻¹ could indicate the presence of residual lactic acid or alcohol, or hydrolysis of the ester. researchgate.net

Raman Spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. youtube.com It can be used to study the conformational order of the long alkyl chains in this compound. libretexts.org Raman difference spectroscopy can reveal subtle changes in molecular structure and interactions due to factors like solvent or temperature. nih.gov The C-C stretching vibrations in the alkyl chain and the symmetric vibrations of the ester group would be observable in the Raman spectrum. nih.gov

A table of characteristic vibrational frequencies for this compound is provided below.

Functional Group FTIR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
C=O Stretch (Ester)1735 - 17501735 - 1750
C-O Stretch (Ester)1000 - 13001000 - 1300
C-H Stretch (Alkyl)2850 - 29602850 - 2960
C-H Bend (Alkyl)1375 - 14651375 - 1465

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. fda.gov.ph A reversed-phase HPLC method is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase.

Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve good separation of this compound from any impurities, such as unreacted starting materials (lactic acid and octyldodecyl alcohol) or by-products. mdpi.commdpi.com Detection is typically performed using a UV detector, as the ester group has a weak chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net

Method validation would be performed to ensure the method is accurate, precise, linear, and robust. This involves analyzing standards of known concentration to create a calibration curve and assessing parameters like the limit of detection (LOD) and limit of quantification (LOQ). semanticscholar.org Chiral HPLC, using a chiral stationary phase, can be developed to separate the enantiomers of this compound, which is crucial for applications where stereochemistry is important. mdpi.com

A sample HPLC method validation data table is shown below.

Parameter Result
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)e.g., 0.1 µg/mL
Limit of Quantification (LOQ)e.g., 0.3 µg/mL

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the method of choice for analyzing volatile components that may be present as impurities in this compound. nih.gov These could include residual solvents from the synthesis process or volatile degradation products.

The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For identification of unknown volatile components, a mass spectrometer can be coupled to the GC (GC-MS). google.com

While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC is excellent for detecting more volatile impurities. mdpi.comnih.gov A headspace GC technique could also be employed to analyze the volatile compounds in the vapor phase above the sample, which is a very clean way to introduce only the volatile components into the GC system. embrapa.br

Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis of complex mixtures, particularly for lipophilic compounds like esters used in cosmetics. researchgate.netjst.go.jp SFC combines the advantages of both gas and liquid chromatography, utilizing a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org This results in low viscosity and high diffusivity, enabling rapid and efficient separations. researchgate.net

For the analysis of complex mixtures containing this compound, such as cosmetic formulations, SFC coupled with mass spectrometry (SFC-MS) is a particularly effective approach. europeanpharmaceuticalreview.com The separation can be optimized by carefully selecting the stationary phase, mobile phase composition, temperature, and pressure.

Methodology and Findings:

A hypothetical SFC-MS method for the analysis of a cosmetic emulsion containing this compound would likely employ a silica-based reversed-phase column. jst.go.jp The mobile phase would consist of supercritical CO2 with a polar organic modifier, such as methanol (B129727) or ethanol, to elute the various components. jst.go.jp A gradient elution, where the proportion of the modifier is increased over time, would be necessary to separate compounds with a wide range of polarities.

The mass spectrometer, often a triple quadrupole (QqQ MS) or a high-resolution mass spectrometer (HRMS) like a quadrupole time-of-flight (QTOF-MS), allows for the sensitive and selective detection and identification of this compound and other components in the mixture. jst.go.jpresearchgate.net The high sensitivity of MS enables the quantification of analytes at trace levels. europeanpharmaceuticalreview.com

Interactive Data Table: Plausible SFC-MS Parameters for this compound Analysis

ParameterValue/ConditionRationale
Chromatography System Ultra-High-Performance SFC (UHPSFC)Provides high resolution and fast analysis times. researchgate.net
Column Silica-based C18 or polar-embedded reversed-phaseEffective for separating lipophilic compounds like esters. jst.go.jpresearchgate.net
Mobile Phase A Supercritical CO2Primary mobile phase in SFC, offering low viscosity and high diffusivity. wikipedia.org
Mobile Phase B (Modifier) Methanol or Ethanol with a small percentage of waterTo modulate the polarity of the mobile phase for eluting a range of compounds. researchgate.net
Gradient 5% to 40% B over 10 minutesTo separate components with varying polarities in a complex mixture. jst.go.jp
Flow Rate 1.5 - 3.0 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase. chromatographyonline.com
Column Temperature 40 - 60 °CTo ensure the mobile phase remains in a supercritical state. wikipedia.org
Back Pressure 100 - 150 barTo maintain the supercritical state of CO2.
Detection Mass Spectrometry (ESI-QTOF or ESI-QqQ)Provides high sensitivity, selectivity, and structural information. jst.go.jpeuropeanpharmaceuticalreview.com

Thermal Analysis Techniques for Phase Behavior and Stability Principles

Thermal analysis techniques are crucial for understanding the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into its phase transitions, crystallinity, and thermal stability.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. neliti.com It is used to determine thermal events such as melting, crystallization, and glass transitions. For long-chain esters like this compound, DSC can reveal information about their polymorphic behavior and crystallinity, which in turn affects their physical properties and performance in formulations. google.com

While a specific DSC thermogram for pure this compound is not widely published, data from similar long-chain esters and cosmetic ingredients can provide an expected profile. google.comscielo.br The melting point is typically observed as an endothermic peak on the DSC thermogram. google.com The presence of multiple peaks could indicate polymorphism, which is common in long-chain compounds. The enthalpy of fusion, calculated from the peak area, is related to the degree of crystallinity.

Interactive Data Table: Expected DSC Thermal Events for Long-Chain Esters like this compound

Thermal EventExpected Temperature Range (°C)Description
Glass Transition (Tg) -80 to -40A second-order transition from a rigid, glassy state to a more rubbery state.
Crystallization (Tc) -20 to 10An exothermic event where the material solidifies from a supercooled liquid state upon cooling.
Melting (Tm) 0 to 30An endothermic event corresponding to the transition from a solid to a liquid state. google.com

Note: These are estimated ranges based on the behavior of similar long-chain esters and may vary for this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netrsc.org This technique is used to determine the thermal stability and decomposition profile of materials. For this compound, TGA can identify the temperature at which it begins to degrade and provide information about its decomposition kinetics.

Studies on Guerbet alcohol esters and other long-chain fatty acid esters show that their thermal decomposition typically occurs in a single stage. researchgate.netrsc.org The onset temperature of decomposition is a key indicator of thermal stability. Guerbet alcohol esters are known for their good thermal stability. researchgate.netresearchgate.net For instance, a biolubricant derived from Guerbet alcohol esters showed a decomposition temperature of 339.04 °C for a 50% mass loss in an inert atmosphere. researchgate.net

Interactive Data Table: Hypothetical TGA Data for this compound

ParameterInert Atmosphere (N2)Oxidative Atmosphere (Air)
Onset Decomposition Temperature (Tonset) ~250 - 300 °C~230 - 280 °C
Temperature at 10% Mass Loss (T10%) ~280 - 330 °C~260 - 310 °C
Temperature at 50% Mass Loss (T50%) ~330 - 380 °C~310 - 360 °C
Residual Mass at 600 °C < 1%< 1%

Note: These values are hypothetical and based on the thermal behavior of similar Guerbet alcohol esters. The actual values for this compound may differ.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallinity

Rheological Characterization of this compound-Containing Systems

Rheology is the study of the flow and deformation of matter. In the context of cosmetics, rheological properties are critical as they dictate the texture, spreadability, and stability of formulations. researchgate.net this compound, as an emollient, significantly influences the rheological behavior of the systems in which it is incorporated. myrevea.comresearchgate.net

Cosmetic emulsions are typically viscoelastic materials, exhibiting both viscous (liquid-like) and elastic (solid-like) properties. mdpi.com The viscoelastic behavior is often characterized by oscillatory rheometry, which measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. aps.org

When incorporated into an emulsion, this compound can affect these moduli. As an emollient, it resides in the oil phase and can influence the packing and interaction of the dispersed droplets, as well as the structure of the continuous phase. researchgate.net Formulations containing emollients like this compound often exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate. uepb.edu.br This is a desirable property for cosmetic products, as it allows for easy application while maintaining stability in the container. uepb.edu.br

Interactive Data Table: Influence of Emollients on Formulation Rheology

Rheological ParameterEffect of Emollient (e.g., this compound)Significance in Cosmetic Formulations
Viscosity Can decrease or increase depending on the formulation; often contributes to a pseudoplastic (shear-thinning) profile. uepb.edu.brAffects product consistency, pickup, and feel during application. Shear-thinning allows for easy spreading. uepb.edu.br
Storage Modulus (G') Can be altered by influencing droplet packing and interfacial film properties. mdpi.comaps.orgRelates to the solid-like character and structure of the emulsion, contributing to stability. mdpi.com
Loss Modulus (G'') Can be altered, affecting the energy dissipation within the formulation. aps.orgRelates to the liquid-like character and flow properties.
Yield Stress May be modified, affecting the initial resistance to flow.Determines if the product remains in place after application or if it flows under its own weight.
Thixotropy Can contribute to thixotropic behavior (time-dependent shear thinning). uepb.edu.brAllows the product to become fluid upon application and then regain its structure, preventing dripping. uepb.edu.br

Viscoelastic Properties and Flow Behavior in Formulations

Advanced Microscopy for Morphological Studies (e.g., atomic force microscopy for surface films)

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the specific morphological analysis of this compound surface films using advanced microscopy techniques such as Atomic Force Microscopy (AFM). While AFM is a powerful and widely utilized tool in cosmetics research for characterizing the topography, nanomechanical properties, and surface morphology of various materials, including thin films and coatings, specific studies dedicated to this compound are not presently available. oxinst.comresearchgate.net

The application of AFM in the broader field of cosmetic science is well-documented. Researchers employ AFM to analyze particle structures, the efficacy of surfactants, and the morphology of various ester films. oxinst.comresearchgate.net For instance, studies on other fatty acid esters have successfully used AFM to observe the morphology of nanoparticles in cosmetic formulations and the structure of thin films. researchgate.netresearchgate.net These analyses provide critical data on film homogeneity, surface roughness, and the distribution of active ingredients within a formulation. researchgate.net

In principle, AFM could be a valuable technique for elucidating the surface characteristics of films containing this compound. As an emollient, this compound is designed to form a barrier on the skin's surface to prevent moisture loss. AFM analysis could provide nanoscale insights into the uniformity, thickness, and texture of such films. This information would be invaluable for understanding its function in cosmetic products and for optimizing formulation performance.

Hypothetically, an AFM study of an this compound film could yield data on several key parameters. The resulting data could be presented in a table to summarize the morphological characteristics.

Hypothetical Morphological Data from AFM Analysis of an this compound Film

ParameterDescriptionHypothetical Value
Root Mean Square (RMS) Roughness (Rq) A measure of the surface roughness, indicating the standard deviation of the surface height.e.g., 5 - 20 nm
Average Roughness (Ra) The arithmetic average of the absolute values of the surface height deviations from the mean plane.e.g., 4 - 15 nm
Maximum Peak Height (Rp) The height of the highest peak in the analyzed area.e.g., 25 - 50 nm
Maximum Valley Depth (Rv) The depth of the deepest valley in the analyzed area.e.g., 20 - 40 nm
Film Thickness The average height of the deposited film, measured by creating a scratch and imaging the step height.e.g., 50 - 200 nm

It is crucial to reiterate that the values presented in the table above are purely illustrative and are not based on actual experimental data for this compound. They serve to demonstrate the type of quantitative information that could be obtained from such a study. The actual morphological characteristics would depend on numerous factors, including the method of film deposition, solvent evaporation rate, substrate type, and the presence of other ingredients in a formulation.

While direct research is lacking for this compound, the established use of AFM for other cosmetic esters and long-chain fatty acids underscores its potential for future research in this area. researchgate.netresearchgate.net Such studies would be instrumental in providing a more detailed and scientifically rigorous understanding of how this common cosmetic ingredient behaves at the nanoscale, ultimately aiding in the development of more effective and aesthetically pleasing skincare and cosmetic products.

Interfacial and Mechanistic Studies in Vitro and Theoretical

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations and computational modeling are powerful tools for investigating the behavior of molecules at an atomic level. acs.org These techniques could provide significant insights into the properties of octyldodecyl lactate (B86563), from its interactions with other molecules to its conformational preferences.

The amphiphilic nature of octyldodecyl lactate, with its polar head and nonpolar tail, suggests a propensity for self-assembly in various environments. Molecular dynamics simulations can predict how these molecules interact with each other and with surrounding solvent molecules to form larger aggregates. mdpi.com

For instance, studies on other long-chain esters have shown that they can self-assemble into structures like micelles or crystalline networks in oleogels. frontiersin.org The symmetry or asymmetry of the ester can influence the resulting crystal shape, with symmetrical esters forming plate-like crystals and asymmetrical ones forming acicular (needle-like) crystals. frontiersin.org Given that this compound is an asymmetrical ester, it would be expected to form more fibrillar or acicular structures.

Table 1: Illustrative Intermolecular Interaction Energies for a Model Long-Chain Ester Dimer (Not this compound) This table presents hypothetical data to illustrate the types of insights that could be gained from predictive modeling. Specific data for this compound is not currently available in the literature.

Interaction Type Estimated Energy Contribution (kJ/mol)
Van der Waals (Alkyl Chains) -35
Hydrogen Bonding (Head Groups) -15
Electrostatic (Dipole-Dipole) -8
Total Binding Energy -58

This compound is a highly flexible molecule due to the numerous single bonds in its long alkyl chain. nih.gov A conformational analysis would explore the different spatial arrangements the molecule can adopt by rotation around these bonds and their corresponding energy levels. nih.gov

The energy landscape of this compound would be a multi-dimensional surface plotting the potential energy for each possible conformation. rsc.org Identifying the global and local minima on this surface reveals the most stable and metastable shapes the molecule can adopt. Due to its flexibility, it is expected that numerous conformations would exist within a small energy range of the global minimum. nih.govacs.org

Table 2: Hypothetical Low-Energy Conformers for a Flexible Ester (Illustrative Example) This table provides a conceptual overview of what a conformational analysis might reveal. Data for this compound is not available.

Conformer Relative Energy (kcal/mol) Key Torsion Angles (degrees) Description
Global Minimum 0.0 τ1=-175, τ2=65, τ3=180 Extended, slightly bent
Local Minimum 1 +1.2 τ1=60, τ2=-60, τ3=178 Gauche kink in chain
Local Minimum 2 +4.5 τ1=70, τ2=150, τ3=-75 Hairpin-like fold

The interaction of this compound with solvents is crucial for its function in cosmetic formulations. Molecular dynamics simulations can model these interactions explicitly, providing a detailed picture of how solvent molecules arrange around the solute and the energetic consequences of this solvation. google.com

This compound is described as water-insoluble but having some affinity for water due to its polar ester group. core.ac.ukulprospector.com In an aqueous environment, water molecules would be expected to form hydrogen bonds with the hydroxyl and carbonyl groups of the lactate moiety. rsc.org Conversely, in a non-polar, oily solvent, the long alkyl chain would have favorable van der Waals interactions with the solvent molecules.

In a mixed-solvent system, such as an oil-in-water emulsion, this compound would preferentially orient itself at the interface. Simulations could model this behavior and quantify the free energy changes associated with moving the molecule from the oil phase to the water phase or to the interface. This is directly related to its properties as an emulsifier or stabilizer.

Studies on similar molecules, like other lactate esters, have explored their interactions in various solvents, highlighting the interplay of hydrogen bonding and other intermolecular forces. mdpi.com

Conformational Analysis and Energy Landscapes of the Compound

Interactions at Liquid-Liquid and Liquid-Solid Interfaces

The performance of this compound in many applications is dictated by its behavior at interfaces, such as the boundary between oil and water or between a liquid formulation and the skin.

As an amphiphilic molecule, this compound is expected to be surface-active, meaning it will accumulate at interfaces and lower the interfacial tension between the two phases. google.com This property is fundamental to the formation and stabilization of emulsions. By reducing the energy of the oil-water interface, it facilitates the dispersion of one liquid within the other.

The extent to which an amphiphile reduces interfacial tension is a measure of its efficiency as a surfactant or emulsifier. Experimental techniques like pendant drop tensiometry or the Wilhelmy plate method could be used to measure the interfacial tension of an oil-water system with and without the addition of this compound. While specific data for this compound is not readily found, studies on other alkyl lactates have shown they can modulate surface tension. nih.gov For example, ethyl lactate has a surface tension of approximately 70.5 mN/m at 20°C in an aqueous solution. carlroth.com It is expected that the much longer alkyl chain of this compound would lead to significantly greater surface activity.

Table 3: Interfacial Tension of an Oil-Water Interface with an Illustrative Emulsifier This table shows representative data for how an emulsifier might affect interfacial tension. Specific measurements for this compound are not available in the reviewed literature.

Concentration of Emulsifier (wt%) Interfacial Tension (mN/m)
0 (Pure Oil-Water) 50.2
0.1 25.6
0.5 12.3
1.0 8.7
2.0 8.5

When introduced into a system with an interface, surface-active molecules like this compound will adsorb onto that surface, forming an organized layer. nih.gov At an air-water or oil-water interface, this typically results in a monolayer where the polar lactate head groups are in the water phase and the nonpolar octyldodecyl tails are in the air or oil phase. conicet.gov.ar

The characteristics of this adsorbed layer, such as its density, thickness, and molecular orientation, are critical to its function. For instance, a densely packed monolayer can create a stable barrier that prevents oil droplets in an emulsion from coalescing. The study of these layers can be performed using techniques like Langmuir trough experiments, which measure the surface pressure as a function of the area per molecule. This provides information on the packing and phase behavior of the monolayer.

While no such studies have been published specifically for this compound, research on other long-chain esters has shown they can form compressible monolayers at the air-water interface, sometimes adopting a "hairpin-like" structure. conicet.gov.ar The study of adsorption isotherms, which relate the concentration of a substance in the bulk phase to the amount adsorbed on a surface at a constant temperature, could also provide valuable information on the affinity of this compound for different surfaces. nih.gov

Biomimetic Membrane Interactions and In Vitro Cellular Models (Excluding Live Human or Clinical)

Influence on Synthetic Lipid Bilayer Organization and Permeability

This compound, as an amphiphilic ester, is anticipated to interact with synthetic lipid bilayers, such as those in liposomes or planar lipid membranes, which serve as simplified models of cell membranes. While direct experimental studies exclusively focused on this compound's effect on synthetic bilayers are not extensively documented in publicly available literature, its influence can be inferred from its chemical structure and the known effects of its constituent parts—lactic acid and a C20 Guerbet alcohol—as well as the behavior of similar long-chain esters.

The molecule possesses a hydrophilic head (the lactate group) and a bulky, branched hydrophobic tail (the octyldodecyl group). When introduced to a lipid bilayer system, it is expected to partition into the membrane. The large, branched alkyl chain would intercalate between the fatty acyl chains of the phospholipids. This insertion can disrupt the ordered packing of the lipid tails, leading to an increase in membrane fluidity and a decrease in the phase transition temperature of the bilayer. This fluidizing effect generally results in increased permeability of the membrane to water and small solutes. Studies on similar molecules show that cholesterol content and the initial phase of the membrane are critical factors; for instance, adding certain compounds can reduce the effect of permeability enhancers by modulating membrane fluidity. nih.gov

Lipid monolayers at the air-water interface are also valuable models for studying such interactions. nih.govnih.gov It is hypothesized that this compound would adsorb to this interface, with its polar lactate group oriented towards the aqueous phase and the octyldodecyl tail towards the air. Its presence in a phospholipid monolayer would likely alter the surface pressure-area isotherm, indicating a change in the packing and organization of the lipid molecules.

In the context of drug delivery, the permeability of liposomal membranes is a crucial parameter. ugent.bediva-portal.org The inclusion of esters like this compound in a liposomal formulation could modify the release rate of encapsulated drugs. For hydrophilic drugs, an increase in membrane fluidity and disorder could facilitate their leakage from the liposome's aqueous core. Conversely, for lipophilic drugs embedded within the bilayer, the altered lipid environment could affect their partitioning and release kinetics. One study investigating the skin permeation of caffeine (B1668208) utilized an oil-in-water emulsion containing this compound. jst.go.jp While this study focused on skin, not a synthetic bilayer, it underscores the role of this compound in formulations designed to deliver active compounds across lipid barriers. The mechanism often involves altering the thermodynamic activity of the drug and modifying the barrier's properties. jst.go.jp

Table 1: Predicted Effects of this compound on Synthetic Lipid Bilayer Properties

Property Predicted Influence of this compound Rationale
Membrane Fluidity Increase The bulky, branched octyldodecyl chain disrupts the tight packing of phospholipid acyl chains.
Phase Transition Temp. (Tm) Decrease Increased disorder in the lipid packing lowers the energy required to transition from a gel to a liquid-crystalline state.
Permeability (to small solutes) Increase A more fluid and disordered membrane presents a lower barrier to passive diffusion. nih.govugent.be
Bilayer Thickness Minor change or decrease Intercalation of the branched chain may cause slight thinning or disruption without significantly altering the overall thickness.
Lipid Packing Decrease / More disordered The non-linear structure of the octyldodecyl tail prevents the formation of a highly ordered, crystalline lipid lattice.

Cell-Free Biochemical Pathway Modulation Studies (e.g., enzyme interactions)

In cell-free systems, the interaction of this compound with biochemical pathways is predicted to be indirect, primarily occurring after enzymatic hydrolysis. As an ester, this compound itself is unlikely to be a direct substrate or modulator for enzymes central to core metabolic pathways like glycolysis. Instead, its biochemical activity would be initiated by esterases.

Esterases are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. In vitro studies on analogous long-chain esters, such as 2-octyldodecyl myristate, indicate that they undergo enzymatic hydrolysis to yield the corresponding fatty acid and alcohol. europa.eu Similarly, it is presumed that this compound would be cleaved by esterases into its constituent molecules: Lactic Acid and 2-Octyldodecanol .

Post-Hydrolysis Activity:

Lactic Acid: Once liberated, lactic acid can actively participate in various biochemical pathways. Cell-free assays have been developed to quantify lactate, typically using enzymes like lactate oxidase or lactate dehydrogenase. labtest.com.brfrontiersin.org

Lactate Oxidase: This enzyme catalyzes the oxidation of lactate to pyruvate, producing hydrogen peroxide, which can be measured in a subsequent colorimetric reaction. labtest.com.brnih.gov

Lactate Dehydrogenase (LDH): This enzyme interconverts lactate and pyruvate, with the concomitant reduction or oxidation of the cofactor NAD+/NADH. The change in NAD+/NADH concentration can be monitored spectrophotometrically. frontiersin.org In a cell-free metabolic engineering context, pathways have been constructed to produce optically pure D- or L-lactate from various substrates, highlighting the central role of LDH and other enzymes in lactate metabolism. frontiersin.orgnih.gov

2-Octyldodecanol: This C20 branched-chain alcohol would likely enter fatty alcohol metabolism pathways, which typically involve oxidation to the corresponding aldehyde and then to a carboxylic acid.

Therefore, in a cell-free system containing a mixture of enzymes, the addition of this compound could lead to a time-dependent modulation of pathways involving lactate. The rate of this modulation would be limited by the activity of the present esterases. For instance, in a cell-free system designed for screening enzyme activity, the presence of this compound alongside an esterase could serve as a source of lactate to test the activity of lactate-metabolizing enzymes. biorxiv.orgnih.gov Recent research also points to lactylation, a post-translational modification where a lactyl group is added to protein lysine (B10760008) residues, which can modulate enzyme activity. nih.gov The hydrolysis of this compound would provide the necessary lactate for such modifications to occur in a suitable cell-free environment.

Table 2: Enzymatic Interactions Following Postulated Hydrolysis of this compound

Hydrolysis Product Interacting Enzyme Class Example of Cell-Free Assay Application Relevant Finding
Lactic Acid Lactate Oxidase Quantitative determination of lactate. labtest.com.br The enzyme specifically oxidizes lactate, forming the basis of a highly specific assay. labtest.com.br
Lactic Acid Lactate Dehydrogenase (LDH) Monitoring lactate/pyruvate conversion; cofactor regeneration in synthetic pathways. frontiersin.org Cell-free systems can be optimized for lactate production using LDH. frontiersin.org
This compound Esterases Initial hydrolysis step to release active molecules. Analogous esters are readily hydrolyzed by esterases present in various tissues and in vitro systems. europa.euinchem.org

Role in Solubilization Enhancement Mechanisms for Diverse Chemical Species

This compound is utilized in cosmetic and topical pharmaceutical formulations where it functions as an emollient and can act as a solubilizing agent for other chemical species, particularly those with poor water solubility. cosmileeurope.eu Its mechanism of solubilization enhancement is rooted in its amphiphilic chemical structure.

The molecule combines a polar lactate headgroup with a large, nonpolar C20 alkyl tail. This structure allows it to act as a bridge between polar and nonpolar environments. In complex formulations like creams and lotions, which are typically emulsions, this compound would preferentially locate at the oil-water interface or within the oil phase, increasing the solubility of lipophilic active ingredients within that phase.

Studies on related lactate esters, such as ethyl lactate, have demonstrated significant solubilization power. For example, ethyl lactate/water mixtures were shown to enhance the solubility of polycyclic aromatic hydrocarbons by several orders of magnitude compared to water alone, proving more effective than ethanol/water systems. researchgate.net This capacity is explained by solubility parameters, where a solvent's ability to dissolve a solute is predicted by the similarity of their Hansen Solubility Parameters (HSP), which account for dispersion, polar, and hydrogen bonding forces. researchgate.netresearchgate.net As a larger, more lipophilic ester, this compound would exhibit different solubility parameters than ethyl lactate, making it particularly effective for solubilizing highly lipophilic molecules in non-aqueous or low-water systems.

In a study using an oil-in-water emulsion to enhance the skin permeation of caffeine (a hydrophilic drug), this compound was used as the oil phase. jst.go.jp The research noted that while caffeine is more soluble in pure water, its inclusion in the this compound oil phase was a key part of the formulation designed to increase its thermodynamic activity and facilitate delivery. jst.go.jp This suggests that this compound can serve as a reservoir for certain drugs, influencing the partitioning and release profile of the active ingredient.

The mechanisms by which this compound can enhance solubilization include:

Interfacial Action: In emulsions, its amphiphilic nature helps to stabilize the oil-water interface, creating microenvironments where drugs can be solubilized. innovareacademics.in

Formation of Aggregates: Like other amphiphiles, it may form or participate in the formation of micelles or other self-assembled structures that can encapsulate and solubilize other molecules.

Table 3: Solubilization Applications and Mechanisms of Alkyl Lactates

Compound/System Species Solubilized Proposed Mechanism Reference
This compound Caffeine (in an O/W emulsion) Serves as the oil phase in an emulsion, influencing the thermodynamic activity of the hydrophilic drug. jst.go.jp
Ethyl Lactate/Water Polycyclic Aromatic Hydrocarbons (PAHs) Co-solvency; altering the polarity of the solvent system to better match the solute. researchgate.net
General Emollients/Esters Lipophilic Drugs Partitioning into the oil phase of an emulsion; reducing interfacial tension. nih.gov
Myristyl Lactate Various cosmetic ingredients Functions as a skin-conditioning agent and emollient, implying a role in solubilizing other lipophilic components in the formulation. inchem.org

Nanoscale Interactions and Self-Assembly in Complex Fluids

The chemical structure of this compound—an amphiphilic molecule with a distinct polar head and a bulky, nonpolar tail—suggests that it participates in and influences nanoscale interactions and self-assembly in complex fluids such as emulsions and non-polar solvents. rsc.orgnii.ac.jp

In complex fluids like oil-in-water or water-in-oil emulsions, amphiphilic molecules spontaneously assemble at the interface between the two immiscible phases to minimize the system's free energy. innovareacademics.inpexacy.com this compound, when included in such a formulation, would orient itself at the oil-water droplet interface. This action reduces interfacial tension and contributes to the stability of the nano-sized droplets that characterize a nanoemulsion. dovepress.comresearchgate.net Its presence can influence droplet size, stability, and the capacity of the nanoemulsion to carry active ingredients. dovepress.com For instance, a study on a nanoemulsion for delivering ceramide IIIB utilized a different long-chain ester as the oil phase and demonstrated that formulation variables are critical for achieving stable, nanosized droplets. dovepress.com

The self-assembly of long alkyl chains is a well-known phenomenon driven by van der Waals interactions. rsc.orgncsu.edu The length and branching of the alkyl chain significantly influence the type and stability of the resulting structures. The C20 branched chain of this compound would lead to less ordered packing compared to a linear chain of equivalent length, potentially resulting in the formation of smaller or more dynamic aggregates. Research on polymerization-induced self-assembly (PISA) in non-polar media shows that the choice of the solvophilic stabilizer block is critical in determining whether the final morphology is spherical, worm-like, or vesicular. whiterose.ac.uk By analogy, the structure of this compound would influence the curvature and packing at interfaces, guiding the morphology of self-assembled structures in complex fluid systems.

Degradation Pathways and Stability Kinetics of Octyldodecyl Lactate

Photodegradation Mechanisms and Quantum Yields

Photodegradation involves the breakdown of molecules upon the absorption of light. For esters like octyldodecyl lactate (B86563), this process can be initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds and the formation of various degradation products.

The photolysis of esters is highly dependent on the wavelength and intensity of the incident light. Shorter wavelengths, such as those in the UVC region (below 280 nm), carry higher energy and are more likely to induce photochemical reactions. cdnsciencepub.com The ester functional group itself has a characteristic absorption in the UV region, which can lead to direct photolysis. For many simple alkyl esters, absorption occurs below 240 nm. cdnsciencepub.com The rate of photodegradation generally increases with light intensity, as a higher flux of photons increases the probability of photon absorption and subsequent chemical reactions. nih.gov

Studies on various organic molecules have demonstrated that the rate of photodegradation is strongly dependent on the irradiation wavelength. For instance, the degradation of estrone (B1671321) was significantly faster at 254 nm than at 350 nm, which is attributed to the greater energy of the photons at the shorter wavelength and a greater overlap with the molecule's absorption spectrum. While specific data for octyldodecyl lactate is not available, it is expected to follow a similar pattern, with higher energy UV light being more detrimental to its stability. The presence of chromophores within the formulation can also influence the photodegradation process.

The photolysis of esters can proceed through several primary processes. For simple alkyl esters, these processes can include intramolecular rearrangements and dissociation. cdnsciencepub.com One common pathway is the Norrish Type II reaction, which involves the abstraction of a gamma-hydrogen by the excited carbonyl group, leading to cleavage of the ester linkage and the formation of an alkene and a carboxylic acid. researchgate.net In the case of this compound, this would theoretically yield octyldodecene and lactic acid.

Another potential pathway is the Photo-Fries rearrangement, where a phenolic ester rearranges to a hydroxy aryl ketone upon UV irradiation. slideshare.net However, as this compound is not a phenolic ester, this specific pathway is not directly applicable. More relevant are the primary dissociation processes that can occur at the ester linkage. The photolysis of esters can lead to the formation of radicals, such as an acyl radical and an alkoxy radical, through the cleavage of the C-O bond. slideshare.net These highly reactive intermediates can then undergo further reactions to form a variety of photoproducts. For example, in the photolysis of octyl methoxycinnamate, fragmentation was observed on either side of the ether oxygen of the ester group. mdpi.com For this compound, this could result in the formation of octyldodecanol (B41232) and a lactate-derived radical, or an octyldodecyl radical and a lactate radical.

Photosensitizers are substances that can absorb light energy and transfer it to other molecules, thereby initiating their degradation even if the target molecule does not absorb light directly. nih.gov In cosmetic formulations, various ingredients can act as photosensitizers. For example, octocrylene, a common UV filter, can act as a photosensitizer and increase the production of free radicals under illumination. wikipedia.org The presence of such substances in a formulation containing this compound could accelerate its photodegradation.

Environmental factors also play a crucial role. The presence of oxygen can lead to photo-oxidative degradation, where the initial photoproducts react with oxygen to form peroxy radicals, hydroperoxides, and ultimately a complex mixture of oxidized products. researchgate.net The presence of humic substances in the environment can also act as photosensitizers, generating reactive oxygen species that promote the degradation of organic compounds. nih.gov

Identification of Photoproducts and Reaction Intermediates

Hydrolytic Stability under Varying pH and Temperature Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For an ester like this compound, hydrolysis results in the cleavage of the ester bond to yield the parent alcohol (octyldodecanol) and carboxylic acid (lactic acid). The rate of this reaction is significantly influenced by pH and temperature.

Generally, ester hydrolysis is catalyzed by both acids and bases. mst.dk The reaction is typically slowest in the neutral pH range (around pH 5-7) and increases at both lower (acidic) and higher (alkaline) pH values. researchgate.net Studies on polysorbates, which are fatty acid esters, have shown that the degradation rate is fastest at pH 11, followed by pH 1, and is negligible at pH 7. mst.dk A similar trend is expected for this compound.

Temperature has a pronounced effect on the rate of hydrolysis, with higher temperatures leading to faster degradation. mst.dk For sucrose (B13894) fatty acid esters, the rate constants for hydrolysis were measured at various temperatures, and the activation energies were calculated from Arrhenius plots. researchgate.net This relationship is generally applicable to ester hydrolysis, and it can be expected that the hydrolytic stability of this compound will decrease significantly as the temperature rises.

The structure of the ester also influences its hydrolytic stability. For instance, an increase in the chain length of the carboxylic acid group has been shown to increase the free energy of activation for ester hydrolysis, which is attributed to a higher inductive effect from the long alkyl chain to the carbonyl carbon. mst.dk

Table 1: General Influence of pH and Temperature on Ester Hydrolysis Rate

pH ConditionTemperatureExpected Hydrolysis Rate for this compound
Acidic (e.g., pH 1-3)Low (e.g., 5°C)Slow
Moderate (e.g., 25°C)Moderate
High (e.g., 40°C)Fast
Neutral (e.g., pH 6-8)Low (e.g., 5°C)Very Slow / Negligible
Moderate (e.g., 25°C)Very Slow
High (e.g., 40°C)Slow
Alkaline (e.g., pH 9-11)Low (e.g., 5°C)Moderate
Moderate (e.g., 25°C)Fast
High (e.g., 40°C)Very Fast

Oxidative Degradation Mechanisms and Prevention Strategies

Oxidative degradation of esters is often initiated by the formation of free radicals, which can be triggered by heat, light, or the presence of metal ions. The oxidation process typically starts at the carbon atom adjacent to a double bond (allylic position) or at other susceptible sites in the molecule. cdnsciencepub.com For a saturated ester like this compound, the carbon atoms adjacent to the ester oxygen are potential sites for oxidative attack.

The general mechanism of autoxidation involves a free-radical chain reaction:

Initiation: Formation of a free radical (R•) from the ester molecule (RH).

Propagation: The radical reacts with oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new free radical (R•).

Termination: Radicals combine to form stable, non-radical products.

The hydroperoxides formed during propagation are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. cdnsciencepub.com This can lead to changes in the physical and chemical properties of the product, such as an increase in viscosity. cdnsciencepub.com

Prevention of oxidative degradation in cosmetic formulations often involves the use of antioxidants. Antioxidants can function in several ways, such as by scavenging free radicals (primary antioxidants) or by decomposing hydroperoxides into stable products (secondary antioxidants). cdnsciencepub.com Common antioxidants used in cosmetics include tocopherols (B72186) (Vitamin E), ascorbic acid (Vitamin C), and various synthetic antioxidants like butylated hydroxytoluene (BHT). The inclusion of chelating agents can also prevent oxidation by sequestering metal ions that can catalyze the formation of free radicals.

Thermal Decomposition Kinetics and Product Profiles

Thermal decomposition occurs when a substance breaks down into simpler molecules at elevated temperatures. For esters, the thermal stability is related to the structure of the alcohol and acid moieties. The decomposition of esters can occur through various mechanisms, including a six-membered cyclic intermediate if a β-hydrogen is present in the alcohol part, leading to an alkene and a carboxylic acid. researchgate.net

Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of materials. Studies on fatty acid starch esters have shown that their thermal stability increases with the degree of substitution of the ester groups. slideshare.net For long-chain esters, decomposition often occurs in a single main stage at high temperatures. acs.org The decomposition of esters under inert conditions typically involves the breaking of bonds and the release of functional groups. acs.org

Accelerated Stability Prediction Methodologies and Kinetic Modeling

The long-term chemical stability of this compound is a critical parameter, particularly in cosmetic and pharmaceutical formulations where degradation can impact both efficacy and safety. Accelerated stability testing provides a means to predict this long-term stability in a significantly shorter timeframe. These methodologies typically involve subjecting the compound to elevated stress conditions, such as increased temperature and humidity, to hasten degradation reactions. The resulting data are then used to build kinetic models that can extrapolate to predict stability under normal storage conditions.

Accelerated Stability Testing Protocols

Accelerated stability studies for products containing this compound often follow established guidelines for cosmetic and pharmaceutical products. A typical study design involves storing samples at various elevated temperatures and humidity levels for a predefined period. The concentration of this compound and the appearance of any degradation products are monitored at specific time points.

Commonly, the primary degradation pathway for esters like this compound in the presence of water is hydrolysis, which results in the formation of the corresponding alcohol (2-octyldodecanol) and lactic acid. acs.orgchemrxiv.org The rate of this reaction is influenced by factors such as temperature, pH, and the presence of catalysts. acs.orgnih.gov In cosmetic emulsions, the complex matrix can also influence stability. thermofisher.com

Research Findings from Accelerated Stability Studies

While specific public data on the accelerated stability of pure this compound is limited, studies on similar long-chain esters and cosmetic formulations provide valuable insights. For instance, research on the stability of cosmetic emulsions often employs accelerated aging tests to predict physical and chemical changes. jppres.com These tests, such as centrifugation and freeze-thaw cycles, combined with storage at elevated temperatures, help to identify potential instabilities like phase separation, creaming, and chemical degradation of ingredients. jppres.com

The hydrolysis of alkyl lactates has been shown to be an autocatalytic process, where the lactic acid produced during hydrolysis can catalyze further degradation. acs.orgchemrxiv.org This leads to complex reaction kinetics that can be modeled to predict the shelf-life of products containing these esters. acs.org

Below are representative data tables illustrating the type of results obtained from an accelerated stability study on a cosmetic cream formulation containing this compound. These tables are based on typical degradation patterns observed for similar esters in such formulations.

Table 1: Degradation of this compound in a Cosmetic Cream under Accelerated Temperature Conditions

Storage Time (Weeks)% this compound Remaining (25°C / 60% RH)% this compound Remaining (40°C / 75% RH)% this compound Remaining (50°C / 75% RH)
0100.0100.0100.0
499.898.596.2
899.697.192.5
1299.495.688.8

Table 2: Formation of Lactic Acid in a Cosmetic Cream under Accelerated Temperature Conditions

Storage Time (Weeks)Lactic Acid Concentration (µg/g) (25°C / 60% RH)Lactic Acid Concentration (µg/g) (40°C / 75% RH)Lactic Acid Concentration (µg/g) (50°C / 75% RH)
0< 1.0< 1.0< 1.0
42.518.245.1
85.135.889.4
127.854.5135.2

Kinetic Modeling of Degradation

The data obtained from accelerated stability studies can be used to develop kinetic models that describe the rate of degradation of this compound. The hydrolysis of esters can often be modeled using pseudo-first-order kinetics, especially in aqueous environments where the concentration of water is in large excess and can be considered constant. scribd.com

The rate of degradation can be expressed by the following equation:

Rate = k[this compound]

where k is the pseudo-first-order rate constant.

The relationship between the rate constant and temperature is typically described by the Arrhenius equation:

k = A * e-Ea/RT

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

By determining the rate constants at different elevated temperatures from the accelerated stability data, it is possible to construct an Arrhenius plot (ln(k) vs. 1/T). This plot can then be used to extrapolate the rate constant at normal storage temperatures (e.g., 25°C) and thus predict the shelf-life of the product. ifremer.fr

Studies on the alcoholysis of poly(lactic acid) to form alkyl lactates have shown activation energies in the range of 40-73 kJ/mol, depending on the specific reaction step and catalyst used. mdpi.com The hydrolysis of lactic acid itself in near-critical water has been modeled with activation energies around 125 kJ/mol. capes.gov.br For the hydrolysis of an ester like octyldodecyl myristate, enzymatic hydrolysis is a key consideration within biological systems, and the rate can be influenced by the chain length and branching of the alcohol and acid moieties. europa.eu While not a direct measure of chemical stability in a formulation, it highlights the susceptibility of the ester bond.

The kinetic modeling for the degradation of this compound in a formulation would involve fitting the experimental data from the accelerated studies to appropriate kinetic models (e.g., zero-order, first-order, or more complex models reflecting autocatalysis) to determine the rate constants and ultimately predict the stability under desired storage conditions.

Environmental Fate and Ecotoxicological Research Non Human Focus

Biodegradation Pathways in Aqueous and Terrestrial Environments

Octyldodecyl lactate (B86563), an ester of lactic acid and octyldodecanol (B41232), is anticipated to undergo enzymatic hydrolysis as its primary degradation pathway in both aquatic and terrestrial environments. europa.eu This process breaks the ester bond, yielding lactic acid and 2-octyldodecanol. europa.eu Generally, lactate esters are recognized for their ready biodegradability, eventually breaking down into harmless compounds like carbon dioxide and water. biviture.com

The biodegradability of related long-chain alcohols and their esters has been studied, providing insights into the likely behavior of octyldodecyl lactate. Fatty alcohols with chain lengths up to C18 have demonstrated rapid biodegradation. nih.gov Specifically, those with chain lengths from C16 to C18 biodegrade at rates of 62% to 76% in 10 days. wikipedia.org Studies on various alkyl lactate esters have shown that the majority are readily biodegradable, with over 60% degradation in standard tests. nih.gov

Microbial Transformation Processes and Kinetics

The transformation of this compound is primarily a microbially-mediated process. In the environment, ubiquitous esterase enzymes produced by microorganisms catalyze the hydrolysis of the ester bond. europa.eu This initial step is crucial as it breaks down the larger molecule into smaller, more readily metabolized components: lactic acid and 2-octyldodecanol. europa.eu

Lactic acid is a common organic acid that is easily utilized by a wide variety of microorganisms through well-established metabolic pathways. researchgate.netnih.gov Lactic acid bacteria (LAB), for instance, are known to ferment carbohydrates into lactic acid and can also metabolize it. researchgate.net The kinetics of lactic acid production and consumption by microbial communities have been extensively modeled, often using logistic equations to describe cell growth and product formation. ejbiotechnology.infonih.govscielo.org.co

The other hydrolysis product, 2-octyldodecanol, is a long-chain fatty alcohol. These alcohols are also known to be biodegradable. nih.govwikipedia.org The process involves the oxidation of the alcohol to the corresponding fatty aldehyde and then to a fatty acid, which can then be further degraded through the beta-oxidation pathway.

The rate of biodegradation for esters can be influenced by their chemical structure. For instance, in anaerobic marine sediments, esters with a total carbon number between 12 and 18 tend to biodegrade more effectively. researchgate.net

Influence of Environmental Parameters (e.g., oxygen, nutrient availability) on Degradation Rates

The rate at which this compound degrades is influenced by several environmental factors.

Oxygen: The presence of oxygen is a significant factor. Aerobic conditions generally facilitate faster degradation of both lactic acid and fatty alcohols. However, anaerobic biodegradation also occurs, though often at a slower rate. researchgate.net For instance, the degradation of some n-type conducting polymers is known to be affected by atmospheric moisture and oxygen. acs.org

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial activity and, consequently, for the biodegradation of organic compounds. In environments with limited nutrients, the rate of degradation may be slower. The production of biosurfactants by lactic acid bacteria, for example, is dependent on the availability of suitable carbon and nitrogen sources. ejbiotechnology.info

Temperature: Temperature affects the metabolic rates of microorganisms. Generally, warmer temperatures, up to an optimal point, will increase the rate of biodegradation. researchgate.net Studies on the fermentation of dairy coproducts have shown that temperature is an important determinant of the process. mdpi.com

Ecotoxicological Impact Assessment on Model Organisms (e.g., in vitro aquatic organisms, soil microbes)

The ecotoxicity of lactate esters is generally considered to be low. mdpi.com Studies on various alkyl lactate esters have indicated that they exhibit generally favorable environmental characteristics when their rapid biodegradation is taken into account. nih.gov The toxicity of lactate salts in standard tests is typically determined by the associated cation rather than the lactate portion. nih.gov

Model organisms are crucial for assessing the toxicological effects of chemical substances. nih.govfrontiersin.orgnih.gov Organisms like the freshwater crustacean Daphnia magna and various fish species are commonly used in ecotoxicological studies. nih.govresearchgate.net

Impact on Algal Growth and Microbial Communities

Algal Growth: Studies on the effect of lactates on algae have shown varied results. For some microalgae, the addition of lactate can enhance growth rates, while for others, particularly at higher concentrations, it can have inhibitory effects. nih.gov For example, in Isochrysis galbana, the growth rate was enhanced with the addition of lactate, although higher concentrations were associated with a decrease in photosynthetic efficiency. nih.gov In several microalgal strains, higher lactate concentrations led to an increase in total lipid content but a decrease in chlorophyll (B73375) a and carotenoid content. nih.gov The growth of algae is also influenced by other environmental factors like temperature and the presence of other substances such as heavy metals. mdpi.com

Microbial Communities: The introduction of this compound and its degradation products can influence the composition and function of microbial communities. Lactic acid, as a readily available carbon source, can promote the growth of specific microbial populations, such as lactic acid bacteria. mdpi.comfrontiersin.org This can alter the balance of the microbial ecosystem. For instance, the addition of lactic acid bacteria and molasses to native grass silage was found to increase the relative abundance of Lactobacillus and improve fermentation quality. frontiersin.org

Evaluation of Degradation Products on Environmental Systems

The primary degradation products of this compound are lactic acid and 2-octyldodecanol.

Lactic Acid: Lactic acid is a naturally occurring organic acid and is generally considered to have low environmental toxicity. nih.gov However, a significant accumulation of lactic acid can lead to a decrease in the pH of the surrounding environment, which can, in turn, affect aquatic life and microbial communities. nih.gov

2-Octyldodecanol: This long-chain fatty alcohol is expected to have low water solubility. europa.eu The aquatic toxicity of long-chain alcohols often becomes limited by their solubility, especially for those with more than 12 carbon atoms. nih.gov While some long-chain alcohols may have the potential for bioaccumulation based on their logK(ow) values, available data suggest they are not as bioaccumulative as estimated. nih.gov

The environmental impact of transformation products of other organic compounds has been studied, showing that properties like water solubility, bioconcentration factor, and toxicity can change significantly upon degradation. nih.gov

Environmental Partitioning and Transport Behavior

The environmental movement and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil and organic matter. nih.gov

This compound has a high molecular weight and is expected to have very low water solubility and a high octanol-water partition coefficient (log Pow). For a similar compound, 2-octyldodecyl myristate, the water solubility is very low (0.0177 mg/L) and the log Pow is estimated to be greater than 10. europa.eu This suggests that this compound will have a strong tendency to adsorb to soil particles and sediments rather than remaining dissolved in water. wikipedia.org

Due to its low vapor pressure, significant transport of this compound through the air is unlikely. europa.eu Its movement in the environment will primarily be associated with the movement of soil, sediment, and water to which it is adsorbed. The study of how chemicals partition between different environmental compartments (e.g., soil, water, air) is essential for predicting their fate and potential for exposure. serdp-estcp.mil

Sorption to Soil and Sediment Components

No specific experimental data or modeling studies on the sorption of this compound to soil and sediment were identified in the available scientific literature.

In general, the sorption of organic chemicals to soil and sediment is a critical process that influences their mobility, bioavailability, and persistence in the environment. ecetoc.orgwur.nl This process is largely governed by the chemical's properties, such as its hydrophobicity (often indicated by the octanol-water partition coefficient, Kow), and the characteristics of the soil or sediment, including organic carbon content, clay mineralogy, and pH. ecetoc.orgnih.govau.dkcopernicus.org For neutral, hydrophobic organic compounds, the sorption is often normalized to the organic carbon content, resulting in the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org Given the long alkyl chain of this compound, it is expected to be a hydrophobic substance, which would suggest a tendency to adsorb to the organic matter in soil and sediment. However, without specific studies, any quantitative estimation of its sorption coefficient (Kd) or Koc remains speculative.

Volatilization and Atmospheric Fate

Detailed research on the volatilization of this compound from soil or water surfaces and its subsequent atmospheric fate is not available.

The potential for a chemical to volatilize is related to its vapor pressure and Henry's Law constant. For large molecules with low vapor pressure, volatilization is generally not a significant environmental fate process. windows.net The atmospheric fate of a chemical is determined by its potential for long-range transport and its reaction with atmospheric oxidants, such as hydroxyl radicals. These reactions lead to the degradation of the compound. Without the relevant physical-chemical properties for this compound, its atmospheric half-life cannot be estimated.

Metabolite Analysis in Environmental Matrices

There is no available information regarding the analysis of this compound metabolites in environmental matrices such as soil, water, or sediment.

Metabolite analysis is crucial for understanding the complete environmental degradation pathway of a compound. While lactic acid, one of the constituent parts of this compound, is a naturally occurring and readily metabolized substance, the environmental breakdown of the parent ester and the fate of the 2-octyldodecanol moiety are not documented. epa.govcir-safety.org Studies on other compounds show that the identification of metabolites can reveal the mechanisms of degradation, such as biodegradation by microorganisms. mdpi.com For instance, research on other chemicals has utilized techniques like liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products in various environmental samples. mdpi.comnih.gov However, no such studies have been published for this compound.

Table of Chemical Compounds Mentioned

Chemical Name
This compound
2-Octyldodecanol
Lactic acid

Applications in Advanced Materials Science and Engineering Principles and Mechanisms

Role as a Performance Modifier in Polymeric Systems

In polymer science, octyldodecyl lactate (B86563) is utilized as an additive to modify the physical and thermal characteristics of polymer matrices, enhancing their processability and end-use performance.

Octyldodecyl lactate functions as a plasticizer, particularly in polymer resins. cestisa.com The primary mechanism of a plasticizer is to increase the free volume within the polymer matrix by inserting its molecules between the polymer chains. mdpi.com This action reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together. bme.hu

The long, branched alkyl chain of this compound enhances its compatibility with various polymers, including polylactic acid (PLA). nih.gov This compatibility allows for better dispersion of the plasticizer within the polymer matrix. nih.gov The interaction reduces the polymer's internal viscosity, making it more flexible and easier to process at lower temperatures. This effect is crucial for improving the workability of otherwise rigid and brittle polymers. The presence of the lactate group can also promote specific interactions with polar polymers, further enhancing miscibility and the plasticizing effect. nih.gov In some systems, these plasticizers are used to improve the mechanical strength of the resulting polymer film. google.com

The introduction of this compound into polymeric blends leads to significant changes in their mechanical and thermal properties. researchgate.netsemanticscholar.org Blending polymers is a common strategy to create materials with enhanced properties compared to the individual components. semanticscholar.orgccsenet.org The addition of a plasticizer like this compound can further tune these properties.

Mechanical Properties: The primary mechanical effect of plasticization is an increase in the polymer's flexibility and ductility. This is observed as a decrease in tensile strength and Young's modulus, but a significant increase in the elongation at break and impact strength. bme.hucetjournal.itmdpi.com For instance, studies on polylactic acid (PLA) plasticized with oligomeric lactic acid (OLA), a related compound, show that the plasticizer makes the material less stiff and more resilient. bme.hunih.gov The improved toughness is a direct result of the enhanced mobility of the polymer chains, which can more easily disentangle and move past one another under stress. bme.hu

Thermal Properties: Plasticizers influence the thermal behavior of polymers by lowering the glass transition temperature (T_g). mdpi.combme.hu The T_g is the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. By increasing the free volume and chain mobility, this compound reduces the energy required for the polymer chains to begin large-scale movement, thus lowering the T_g. mdpi.com This can also affect the crystallization behavior of semi-crystalline polymers, as the increased chain mobility can facilitate the organization of chains into crystalline structures. mdpi.comnih.gov However, high concentrations of plasticizer can sometimes disrupt crystal formation. nih.gov

Table 1: General Effects of Lactate-Based Plasticizers on Polymer Properties

PropertyEffect of Plasticizer AdditionUnderlying MechanismReference
Tensile StrengthDecreaseReduced intermolecular forces between polymer chains. bme.hu, nih.gov
Young's Modulus (Stiffness)DecreaseIncreased polymer chain mobility and free volume. nih.gov
Elongation at Break (Ductility)IncreaseFacilitated chain movement and disentanglement under stress. bme.hu, cetjournal.it
Toughness / Impact StrengthIncreaseEnhanced ability of the material to absorb energy before fracturing. mdpi.com
Glass Transition Temperature (T_g)DecreaseIncreased free volume lowers the energy required for segmental motion of polymer chains. bme.hu, mdpi.com

Plasticizing Effects and Polymer-Additive Interactions

Contributions to Emulsion and Microemulsion Stability Mechanisms

This compound is employed as a surface-active agent in the formulation of emulsions and microemulsions, which are dispersions of two immiscible liquids, such as oil and water. google.com

This compound's effectiveness as an emulsifier or co-emulsifier stems from its amphiphilic nature. ulprospector.comulprospector.com The molecule consists of a hydrophilic (water-loving) "head" (the lactate group with its hydroxyl function) and a large, branched lipophilic (oil-loving) "tail" (the C20 octyldodecyl alcohol chain). ulprospector.com When added to an oil-and-water system, these molecules spontaneously migrate to the interface between the two phases.

The primary mechanism of emulsification is the reduction of interfacial tension between the oil and water phases. cosmeticsandtoiletries.com By positioning themselves at the interface, the emulsifier molecules create a bridge between the two immiscible liquids, making it energetically more favorable for one liquid to be dispersed as droplets within the other. This compound can function as a co-emulsifier, working in synergy with other surfactants to enhance the stability of the emulsion. google.comgoogle.com In microemulsions, which are thermodynamically stable systems, the combination of surfactants and co-surfactants lowers the interfacial tension to ultra-low levels, allowing for spontaneous formation of very fine droplets. cosmeticsandtoiletries.comcrodaagriculture.commdpi.com

The size of the droplets in an emulsion is a critical factor for its stability and performance, and it is directly influenced by the emulsification system. bibliotekanauki.pl The concentration and efficiency of the emulsifier play a key role in determining the final droplet size. comsol.it

Droplet Size Control: By significantly lowering the interfacial tension, emulsifiers like this compound facilitate the breakup of the dispersed phase into smaller droplets during homogenization (the application of shear force). researchgate.net A lower interfacial tension means less energy is required to create new surface area, resulting in smaller droplets for a given energy input. comsol.it The final droplet size is often inversely related to the concentration of the surfactant, as a higher concentration provides more molecules to cover the surface of newly formed droplets. bibliotekanauki.plmdpi.com

Interfacial Layer Formation: Once the droplets are formed, the emulsifier molecules adsorb onto their surface, creating a protective interfacial layer or film. univ-rennes1.fr This layer acts as a physical barrier that prevents the droplets from coming into direct contact and coalescing, which would lead to phase separation. crodaagriculture.com The bulky, branched structure of the octyldodecyl tail can provide significant steric hindrance, pushing droplets apart and contributing to long-term stability. This film must remain flexible and fluid to maintain a stable microemulsion. cosmeticsandtoiletries.com

Table 2: Principles of Emulsifier Action on Droplet Formation

ParameterEffectConsequenceReference
Increasing Emulsifier ConcentrationDecreases interfacial tension.Smaller droplets can be formed and stabilized. comsol.it, researchgate.net
Interfacial TensionGoverns the energy required to create new droplet surface area.Lower tension allows for finer droplet dispersion. cosmeticsandtoiletries.com, comsol.it
Interfacial Film FormationCreates a steric or electrostatic barrier around droplets.Prevents droplet coalescence and improves emulsion stability. univ-rennes1.fr
Emulsifier Molecular StructureThe balance and size of hydrophilic/lipophilic parts affect efficiency.Determines compatibility with oil/water phases and the stability of the interfacial film. ulprospector.comulprospector.com

Mechanism of Action as an Emulsifier and Co-Emulsifier

Application in Advanced Solvent Systems and Reaction Media

Beyond its role in polymers and emulsions, this compound also finds application as a component in advanced solvent systems. Its ester structure and long alkyl chain give it excellent solvent properties for a range of non-polar to moderately polar substances. cestisa.comgoogle.com

In materials processing, it can be used in what is known as a "solvent method," where active ingredients and other components are dissolved in a suitable solvent like this compound to create a homogenous mixture before being applied or processed further. google.com This is particularly useful for dispersing pigments or other solid particles within a liquid or semi-solid base. ulprospector.comulprospector.com Its ability to act as a wetting agent helps to ensure that solid particles are fully coated and evenly distributed throughout the medium. cestisa.com Furthermore, its stability across a range of conditions and with other solvents makes it a robust choice for complex formulations. ashland.com Its use as a reaction medium in specific organic syntheses is also plausible, particularly where reactants have limited solubility in conventional solvents but good solubility in a high-molecular-weight ester.

Polarity Profiles and Solubilization Capacity

Table 1: Estimated Physicochemical Properties of this compound

This table summarizes key estimated properties of this compound, providing insight into its behavior in material formulations.

PropertyEstimated ValueSource
Molecular FormulaC23H46O3 thegoodscentscompany.com
Molecular Weight370.6 g/mol nih.gov
Water Solubility0.0007025 mg/L @ 25 °C thegoodscentscompany.comthegoodscentscompany.com
Log Kow (Octanol-Water Partition Coeff.)8.58 - 9.5 thegoodscentscompany.comnih.gov
Boiling Point421.12 °C thegoodscentscompany.com
Vapor Pressure3.0 x 10⁻⁹ mm Hg @ 25 °C thegoodscentscompany.com

Enhancement of Reaction Kinetics and Selectivity

The chemical structure of this compound can influence the kinetics and selectivity of chemical reactions in which it is involved, either as a reactant or as a medium. Research on the gas-phase transesterification of various alkyl lactates to form lactide has shown that the nature of the ester's alkyl chain significantly impacts the reaction kinetics, though it has minimal effect on the thermodynamics. researchgate.netdusselier-lab.org This influence is attributed to the polar effects of the alkyl chain. researchgate.netdusselier-lab.org While specific studies detailing this compound as a reaction-enhancing medium are limited, the principle suggests that its large, bulky alkyl group and polar head can create a unique microenvironment.

Theoretically, when used as a solvent or additive in a reaction system, this compound can affect reaction rates and pathways in several ways:

Steric Hindrance : The voluminous C20 alkyl group can influence the orientation of reactants, potentially favoring certain reaction pathways over others and thus enhancing selectivity.

Polar Effects : The polar lactate head can interact with polar reactants or transition states, stabilizing them and altering the activation energy of the reaction. This is consistent with findings that show the kinetics of lactate ester reactions are sensitive to the polar nature of the alkyl substituent. researchgate.netdusselier-lab.org

Solvent Microenvironment : Its amphiphilic nature can create localized regions of differing polarity within a reaction mixture, which can be used to control the interaction and solubility of different reactants, thereby influencing reaction kinetics.

Furthermore, studies on the hydrolysis of alkyl lactates demonstrate that the reaction is autocatalytic, where the lactic acid product catalyzes further hydrolysis. chemrxiv.org This inherent reactivity of the lactate ester bond is a key factor in its role in chemical processes, such as the depolymerization of polylactic acid (PLA) or its use in synthesizing polymerizable monomers. nih.gov

Surface Modification and Wetting Behavior in Materials

This compound functions as a nonionic surfactant and an effective wetting agent in material formulations. ulprospector.comrjpbcs.com Its ability to modify surfaces stems from its amphiphilic structure. When incorporated into a liquid formulation applied to a solid substrate, the this compound molecules migrate to the interfaces (liquid-air and liquid-solid). At the surface, the lipophilic C20 alkyl tails orient away from the polar bulk liquid, reducing the cohesive energy at the surface and thereby lowering the formulation's surface tension. aston-chemicals.com

Lowering the surface tension is critical for improving the wettability of a liquid on a surface. aston-chemicals.com This allows the formulation to spread more evenly and effectively cover the substrate, which is crucial in applications like coatings, films, and printing inks. Furthermore, this surfactant-like behavior makes this compound an excellent wetting and dispersing agent for solid particles within a liquid matrix. ulprospector.comphoenix-chem.comatamanchemicals.com It achieves this by adsorbing onto the surface of the particles (e.g., pigments, fillers), with its polar head interacting with the particle surface and its non-polar tail extending into the surrounding medium. This action reduces the interfacial tension between the solid particles and the liquid, preventing agglomeration and ensuring a stable, uniform dispersion. aston-chemicals.com

Integration into Nanomaterials and Advanced Delivery Systems (excluding human clinical aspects)

This compound has been integrated into advanced biomaterial formulations for delivery systems, functioning as a critical excipient rather than the primary structural component of a nanoparticle. Its properties are harnessed to modify and enhance the performance of larger carrier systems, such as hydrogels.

A notable non-clinical application is its use in a hydrogel patch designed for the transcutaneous delivery of macromolecules like antigens. nih.gov In one formulation, a hydrophilic gel patch was composed of crosslinked acrylate (B77674) medical adhesives, glycerin, sodium hyaluronan (HA), and this compound. nih.gov This system was evaluated for the delivery of ovalbumin as a model antigen. nih.gov

Encapsulation Mechanisms and Release Kinetics (theoretical)

Within a hydrogel-based delivery system, this compound does not typically act as the primary encapsulating agent that forms a distinct shell or core. Instead, it is part of the bulk matrix that entraps the active molecule. Its theoretical role in encapsulation and release kinetics is primarily that of a formulation modifier:

Role in Scaffold and Biomaterial Formulation (non-clinical evaluation)

In the context of scaffolds and biomaterials, this compound serves as a functional excipient that imparts desirable physical properties to the final formulation. Its role is exemplified in the non-clinical evaluation of the previously mentioned transcutaneous delivery patch. nih.gov

Table 2: Example Biomaterial Formulation Incorporating this compound

This table details the components of a hydrogel patch formulation used in a non-clinical setting for transcutaneous antigen delivery.

ComponentFunction in FormulationSource
Crosslinked Acrylate Medical AdhesivesPrimary hydrogel scaffold; provides adhesion nih.gov
This compound Emollient, plasticizer, penetration enhancer nih.gov
GlycerinHumectant, plasticizer nih.gov
Sodium Hyaluronate (HA)Moisturizer, biocompatible polymer nih.gov
OvalbuminModel active agent (antigen) nih.gov

In this biomaterial scaffold, the functions of this compound are multifaceted:

Emollience and Plasticity : It imparts a soft, pliable texture to the hydrogel patch, which is critical for maintaining good contact with the skin surface without causing irritation.

Adhesion Modification : As part of the adhesive matrix, it helps to control the tackiness and adhesion properties of the patch.

Penetration Enhancement : The long alkyl chain can temporarily disrupt the lipid organization of the stratum corneum, facilitating the penetration of the active agent across the skin barrier. Long-chain esters and similar surfactant-like molecules are known to have this effect. rjpbcs.com

Biocompatibility : The use of a lactate ester is advantageous in biomaterials due to the excellent biocompatibility of lactic acid, which is a natural metabolite. bioline.org.br

The integration of this compound into the scaffold demonstrates how a carefully selected excipient can be crucial for the functionality of an advanced biomaterial, enabling it to perform its role as an effective delivery platform in a non-clinical setting.

Q & A

Q. How is Octyldodecyl Lactate identified and characterized in laboratory settings?

Methodology :

  • Chromatographic Identification : Use reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. Prepare a standard solution of 2-octyldodecanol (precursor alcohol) and compare retention times with the sample. Ensure mobile phases (e.g., acetonitrile/water gradients) are optimized for peak resolution .
  • Spectroscopic Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify ester bond formation between lactic acid and octyldodecanol. Key signals include the lactate moiety’s methyl group (~1.3 ppm in ¹H NMR) and ester carbonyl (~170 ppm in ¹³C NMR) .

Table 1: Key Identifiers

PropertyValueSource
CAS RN57568-20-4
Molecular FormulaC23H46O3
Molecular Weight370.61 g/mol

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Methodology :

  • Oxidative Stability : Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and oxygen exposure. Monitor peroxide value and viscosity changes over time using ASTM D2272 .
  • Thermal Behavior : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions. Note: Existing data gaps in melting/boiling points require empirical validation .

Key Properties :

  • Liquid state at room temperature.
  • High oxidation stability due to branched alkyl chain structure .
  • Hydrophobic nature (log P > 5) influences solubility in nonpolar solvents .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodology :

  • Esterification Optimization : React lactic acid with octyldodecanol using acid catalysts (e.g., p-toluenesulfonic acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC). Purify via vacuum distillation or column chromatography .
  • Byproduct Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify side products (e.g., unreacted alcohols or diesters). Adjust molar ratios and reaction times to minimize impurities .

Data Contradiction Note :

  • While classifies the compound as non-hazardous, residual reactants (e.g., lactic acid) may require strict pH control during synthesis to avoid corrosion .

Q. What analytical strategies resolve contradictions in stability data for this compound under extreme conditions?

Methodology :

  • Stress Testing : Expose samples to UV light, high humidity (>80% RH), and acidic/alkaline environments (pH 3–11). Analyze degradation products via LC-MS and quantify using external calibration curves .
  • Statistical Validation : Apply ANOVA to compare degradation rates across conditions. Use Box-Behnken experimental design to model interactions between temperature, pH, and oxidative stress .

Table 2: Stability Study Parameters

ConditionTest RangeKey Metrics
Temperature25°C–60°CViscosity, peroxide value
pH3–11Hydrolysis rate, byproduct formation

Q. How does this compound interact with other surfactants in mixed micelle systems?

Methodology :

  • Critical Micelle Concentration (CMC) Determination : Use surface tension measurements (e.g., pendant drop method) with varying ratios of this compound and co-surfactants (e.g., sodium dodecyl sulfate). Calculate synergism parameters (e.g., β-coefficient) .
  • Molecular Dynamics (MD) Simulations : Model micelle formation to predict packing parameters and interfacial behavior. Validate with small-angle X-ray scattering (SAXS) .

Safety and Handling

Q. What safety protocols are recommended despite its non-hazardous classification?

Methodology :

  • PPE Requirements : Wear nitrile gloves (tested for EN 374 compliance), safety goggles, and lab coats. Use fume hoods for aerosol-prone processes (e.g., sonication) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as non-hazardous waste. Avoid drainage discharge .

Data Gaps and Future Research Directions

  • Ecotoxicity Profiling : No data exist on aquatic toxicity. Recommend OECD 201/202 tests with Daphnia magna and Danio rerio .
  • Biocompatibility Studies : Investigate cytotoxicity using ISO 10993-5 protocols for potential biomedical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.